molecular formula C19H24N2O2 B2900131 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione CAS No. 862814-05-9

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione

货号: B2900131
CAS 编号: 862814-05-9
分子量: 312.413
InChI 键: HGWUDJQFEMKJJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione, commonly known as DMDD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMDD is a small molecule inhibitor that targets the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. The inhibition of DHODH by DMDD has been shown to have potential therapeutic effects in various disease models, including cancer, autoimmune diseases, and viral infections.

作用机制

DMDD targets the enzyme 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione, which is involved in the de novo pyrimidine biosynthesis pathway. This compound catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. Inhibition of this compound by DMDD leads to a decrease in the intracellular pool of pyrimidine nucleotides, which ultimately leads to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
DMDD has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of T cell activation, and reduction of pro-inflammatory cytokine production. DMDD has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment and antiviral drugs in the treatment of viral infections.

实验室实验的优点和局限性

One of the major advantages of DMDD is its specificity for 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione, which makes it a promising therapeutic agent with minimal off-target effects. However, one of the limitations of DMDD is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation of DMDD is its potential toxicity, which requires further investigation.

未来方向

There are several future directions for the development of DMDD as a therapeutic agent. One direction is the optimization of DMDD synthesis to improve its solubility and bioavailability. Another direction is the development of DMDD derivatives with improved potency and selectivity. Additionally, further studies are needed to investigate the safety and toxicity of DMDD in vivo. Finally, clinical trials are needed to evaluate the efficacy of DMDD in the treatment of various diseases.

合成方法

DMDD can be synthesized using various methods, including the Suzuki coupling reaction, the Buchwald-Hartwig coupling reaction, and the Sonogashira coupling reaction. The most commonly used method for DMDD synthesis involves the Suzuki coupling reaction between 1-bromo-2-(2,6-dimethylpiperidin-1-yl)ethane and 1-(1,2-dimethyl-1H-indol-3-yl)boronic acid, followed by oxidation with m-CPBA (meta-chloroperoxybenzoic acid).

科学研究应用

DMDD has been extensively studied in various disease models, including cancer, autoimmune diseases, and viral infections. In cancer, DMDD has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMDD has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In autoimmune diseases, DMDD has been shown to suppress the activation of T cells and the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. DMDD has also been shown to reduce the severity of autoimmune disease in animal models.
In viral infections, DMDD has been shown to inhibit the replication of various viruses, including influenza virus, hepatitis C virus, and human immunodeficiency virus (HIV). DMDD has also been shown to enhance the efficacy of antiviral drugs in the treatment of viral infections.

属性

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-(2,6-dimethylpiperidin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-8-7-9-13(2)21(12)19(23)18(22)17-14(3)20(4)16-11-6-5-10-15(16)17/h5-6,10-13H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWUDJQFEMKJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。